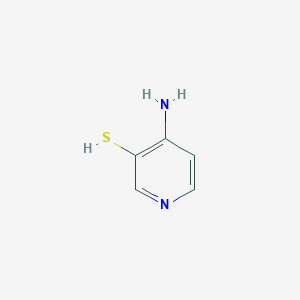

4-Aminopyridine-3-thiol

Übersicht

Beschreibung

4-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-3-thiol typically involves the introduction of an amino group and a thiol group onto a pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions. For instance, stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminopyridine-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-Aminopyridine-3-thiol has a molecular formula of CHNS and a molecular weight of 126.18 g/mol. The compound primarily acts as an antagonist of voltage-gated potassium channels. By inhibiting these channels, it prolongs action potentials, enhancing neurotransmitter release and neuronal signaling, which is particularly relevant in neurological disorders characterized by impaired neurotransmission.

The compound's dual functionality allows it to participate in various chemical reactions. For instance, it can undergo oxidation to form disulfides or sulfonic acids, while substitution reactions can introduce different functional groups onto the pyridine ring.

Neurological Disorders

-

Epilepsy Treatment :

- This compound has shown promise in treating epilepsy, particularly in patients with gain-of-function KCNA2-encephalopathy. In clinical trials, 9 out of 11 patients reported significant improvements, with several becoming seizure-free.

- Cognitive Disorders :

-

Motor Function Recovery :

- Its ability to improve synaptic transmission may aid recovery from motor function impairments following neurological injuries or diseases.

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds with recognized biological efficacy. Its derivatives are being explored for neuroprotective properties and potential applications in treating various neurological disorders .

Industrial Applications

The compound's unique reactivity makes it valuable in developing new materials with specific electronic or catalytic properties. Its ability to form hydrogen bonds enhances its solubility in polar solvents, making it suitable for various industrial applications .

Clinical Trials on Epilepsy

In a multi-center study involving patients with KCNA2-encephalopathy, treatment with this compound resulted in significant reductions in seizure frequency and severity. This indicates its potential as a targeted therapy for specific genetic epilepsy syndromes.

Neuroprotective Studies

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating ion channel activity and enhancing synaptic transmission. These findings support further exploration into its use for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-Aminopyridine-3-thiol involves its interaction with specific molecular targets. It is known to inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This mechanism is particularly relevant in the context of neurological applications, where enhanced neuronal signaling can be beneficial.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopyridine: Lacks the thiol group but shares the amino group and pyridine ring structure.

2-Aminopyridine-3-thiol: Similar structure but with the amino group in a different position.

3-Aminopyridine: Contains an amino group but lacks the thiol group.

Uniqueness

4-Aminopyridine-3-thiol is unique due to the presence of both an amino group and a thiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogues.

Biologische Aktivität

4-Aminopyridine-3-thiol (4-APT) is a heterocyclic organic compound that has garnered attention for its biological activity, particularly in the context of neurological disorders. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

4-APT is characterized by the presence of an amino group at the fourth position and a thiol group at the third position of the pyridine ring. Its molecular formula is CHNS, with a molecular weight of approximately 162.64 g/mol. The compound is primarily recognized for its ability to interact with voltage-gated potassium channels, which plays a crucial role in neuronal signaling and neurotransmitter release .

Target Interaction

The primary biological target of 4-APT is voltage-gated potassium channels (Kv channels). By inhibiting these channels, 4-APT prolongs action potentials in neurons, leading to increased neurotransmitter release and enhanced synaptic transmission. This mechanism is particularly relevant in conditions where nerve conduction is impaired, such as multiple sclerosis (MS) and other neurodegenerative diseases .

Biochemical Pathways

The inhibition of Kv channels by 4-APT affects several biochemical pathways associated with action potential propagation. This results in significant molecular effects, including:

- Increased neurotransmitter release : Enhanced synaptic communication due to prolonged depolarization.

- Altered neuronal excitability : Changes in the firing rates of neurons can influence overall brain function.

- Potential neuroprotective effects : By modulating ion channel activity, 4-APT may offer protective benefits in neurodegenerative contexts .

Toxicity and Case Studies

Despite its therapeutic potential, 4-APT has been associated with toxicity. A review highlighted several case studies involving patients with MS who experienced adverse effects from overdose or misuse:

- Case Series by Stork and Hoffman (1994) : Three patients with MS experienced seizure activity following overdose. One patient exhibited severe symptoms requiring intubation but recovered without long-term effects .

- Long-term Administration Study (1995) : In a case series involving 31 MS patients treated with 4-APT over 6 to 32 months, significant improvements were noted in ambulation and fatigue among those who responded positively to treatment. However, side effects included seizures and hepatitis in some cases .

- Recent Case Reports : More recent literature has documented cases of extrapyramidal symptoms linked to 4-APT toxicity, underscoring the need for careful monitoring during treatment .

Interaction with Biomolecules

Research indicates that 4-APT interacts not only with Kv channels but also influences other biochemical pathways:

- Acetylcholinesterase Activity : Some studies suggest that 4-APT may affect cholinergic signaling by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels at synapses .

- Lipid Interactions : The compound shows a propensity for lipid interactions, which can affect its distribution within biological membranes and potentially enhance its therapeutic efficacy .

Comparative Analysis of Derivatives

Recent studies have focused on synthesizing derivatives of 4-APT to reduce toxicity while maintaining biological activity. For example:

| Compound | Toxicity Level | Biological Activity |

|---|---|---|

| 4-Aminopyridine | High (up to lethal doses) | Effective as a potassium channel blocker |

| Peptide Derivatives | Significantly lower (1500 mg/kg) | Retained potassium channel inhibition with reduced cytotoxicity |

These derivatives demonstrate reduced toxicity while preserving the desired pharmacological effects, making them promising candidates for further development in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSHDHXYQCBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555226 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-54-0 | |

| Record name | 4-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.